Perivine

Catalog No.
S800836
CAS No.
2673-40-7
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perivine

CAS Number

2673-40-7

Product Name

Perivine

IUPAC Name

methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1

InChI Key

NKTORRNHKYVXSU-XXMLWKDOSA-N

SMILES

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34

Isomeric SMILES

C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34

Perivine is a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound is part of a larger family of alkaloids that have significant pharmaceutical applications, particularly in cancer treatment due to their cytotoxic properties. Perivine itself is notable for its complex structure and potential therapeutic effects, making it an important subject of study in medicinal chemistry.

Alkaloid Identification and Characterization

Perivine is an indole alkaloid found in various plant species, including Catharanthus roseus (commonly known as Madagascar Periwinkle) and Amsonia tabernaemontana []. Scientific research has focused on identifying and characterizing perivine alongside other alkaloids present in these plants, contributing to a better understanding of their chemical composition [, ]. This knowledge is crucial for further research on the potential biological activities of these compounds.

Exploration of Biological Activities

Limited scientific research has explored the potential biological activities of perivine. Some studies have investigated its anti-inflammatory properties, suggesting its ability to reduce inflammation in cells []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action. Additionally, some studies have explored the potential antitumor activity of perivine, but the results are inconclusive and require further investigation [].

That modify its structure and biological activity. Key reactions include:

  • Oxidation: Perivine can be oxidized to form different oxidation states, which may alter its biological properties and efficacy as a drug.
  • Methylation: The compound can undergo N-methylation, a reaction facilitated by enzymes such as perivine-N β-methyltransferase, which plays a crucial role in its biosynthesis .
  • Reduction: Reduction reactions, such as those involving sodium borohydride, can convert perivine into its alcohol form, further influencing its reactivity and biological activity .

Perivine exhibits several biological activities:

  • Anticancer Properties: Like other indole alkaloids from Catharanthus roseus, perivine has shown potential in inhibiting cancer cell proliferation. Its structural similarity to vinblastine suggests it may share similar mechanisms of action against cancer cells .
  • Anti-inflammatory Effects: Preliminary studies indicate that perivine may possess anti-inflammatory properties, contributing to its therapeutic potential .
  • Effects on Cellular Pathways: Research indicates that perivine interacts with various cellular pathways, possibly affecting apoptosis and cell cycle regulation in cancer cells .

The synthesis of perivine can be achieved through several methods:

  • Natural Extraction: Perivine is primarily extracted from the leaves of Catharanthus roseus, where it naturally occurs as part of the plant's secondary metabolites.
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions, including methylation and cyclization processes that mimic natural biosynthetic pathways. For example, the use of specific catalysts can facilitate the formation of perivine from simpler precursors .
  • Biotechnological Approaches: Advances in biotechnology allow for the use of genetically modified organisms to produce perivine through engineered metabolic pathways, enhancing yield and purity .

Perivine has several applications:

  • Pharmaceutical Development: Due to its anticancer properties, perivine is investigated for potential development into new cancer therapies.
  • Research Tool: It serves as a valuable compound in pharmacological studies aimed at understanding the mechanisms of action of indole alkaloids.
  • Natural Product Studies: Perivine is utilized in studies exploring plant-derived compounds' roles in traditional medicine and their modern applications.

Interaction studies involving perivine focus on its effects on various biological systems:

  • Drug Interactions: Research examines how perivine interacts with other pharmaceuticals, particularly those used in cancer treatment, to assess potential synergistic effects or adverse interactions.
  • Mechanistic Studies: Investigations into how perivine affects cellular signaling pathways help elucidate its mode of action and therapeutic potential against specific diseases .

Perivine shares structural and functional similarities with several other compounds derived from Catharanthus roseus and related plants. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
VinblastineDimeric indole alkaloidAnticancerWidely used in chemotherapy
VindolineMonoterpenoid indole alkaloidAnticancerPrecursor to vinblastine
TabersonineMonoterpenoid indole alkaloidAnticancerIntermediate in vinblastine biosynthesis
CatharanthineMonoterpenoid indole alkaloidAnticancerKey precursor in vinblastine synthesis

Perivine's uniqueness lies in its specific methylation patterns and the resulting biological activities that differentiate it from these other compounds. Its distinct chemical structure contributes to unique pharmacological profiles, making it a subject of ongoing research.

Monoterpenoid Indole Alkaloid Biogenesis Context

Perivine represents a crucial monoterpenoid indole alkaloid within the complex biosynthetic network of Catharanthus roseus and related Apocynaceae species [1] [3]. The compound serves as an intermediate in the elaborate monoterpenoid indole alkaloid biosynthetic pathway, which begins with the formation of strictosidine, the universal precursor of all monoterpenoid indole alkaloids [8] [9]. This pathway demonstrates remarkable biochemical complexity, spanning multiple cellular compartments and involving sequential enzymatic transformations that ultimately generate over 130 structurally diverse alkaloids [10].

The biogenesis of perivine occurs through the monoterpenoid indole alkaloid pathway, which initiates from two distinct precursor pathways: the methylerythritol phosphate pathway producing the monoterpene unit secologanin, and the shikimate pathway yielding the indole moiety tryptamine [8] [11]. These precursors undergo condensation catalyzed by strictosidine synthase to form strictosidine, which subsequently undergoes deglycosylation by strictosidine glucosidase to generate the reactive strictosidine aglycone [14]. The aglycone then serves as the branching point for diverse alkaloid families, with perivine emerging through specific reductase-mediated transformations that preserve the initial stereochemistry [14].

Recent investigations have revealed that perivine biosynthesis involves complex stereochemical considerations, particularly regarding the inversion of carbon-3 stereochemistry that occurs in certain monoterpenoid indole alkaloid derivatives [14]. The compound maintains the original stereochemical configuration established during strictosidine formation, distinguishing it from alkaloids that undergo subsequent stereochemical inversions through oxidase-reductase pairs [14].

Table 1: Chemical and Physical Properties of Perivine

PropertyValue
Molecular FormulaC₂₀H₂₂N₂O₃
Molecular Weight (g/mol)338.4
CAS Registry Number2673-40-7
Chemical Name (IUPAC)methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Melting Point (°C)218-221 (decomposition)
Optical Rotation [α]D²⁶-121.4° (chloroform)
pKa (in 66% dimethylformamide)7.5
Ultraviolet maximum (ethanol, nm)314 (E₁%₁cm 2.67)
Structure TypeMonoterpenoid Indole Alkaloid
Source PlantVinca rosea (Catharanthus roseus)
Percent Composition Carbon70.99%
Percent Composition Hydrogen6.55%
Percent Composition Nitrogen8.28%
Percent Composition Oxygen14.18%

Perivine-Specific Enzymatic Machinery

Perivine-Nβ-Methyltransferase Catalysis

The enzymatic machinery responsible for perivine metabolism centers on the highly specialized perivine-Nβ-methyltransferase, which catalyzes the methylation of perivine to produce Nβ-methylperivine, also known as vobasine [5] [7]. This enzyme represents a critical component in the monoterpenoid indole alkaloid biosynthetic network, demonstrating remarkable substrate specificity and catalytic efficiency [7]. The perivine-Nβ-methyltransferase belongs to the gamma-tocopherol-like N-methyltransferase gene family, which has emerged as a specialized group of enzymes within the Apocynaceae family [5] [20].

Biochemical characterization of perivine-Nβ-methyltransferase from Catharanthus roseus has revealed its dependence on S-adenosylmethionine as the methyl donor, following the classical S-adenosylmethionine-dependent methylation mechanism [5]. The enzyme exhibits high substrate specificity, showing activity exclusively toward perivine among the diverse array of monoterpenoid indole alkaloids tested [7]. Kinetic analysis demonstrates that the enzyme operates through a sequential mechanism where S-adenosylmethionine binding precedes perivine substrate binding, facilitating optimal positioning for methyl transfer [7].

Comparative studies between perivine-Nβ-methyltransferases from different species have revealed significant catalytic differences [7]. The enzyme from Tabernaemontana elegans exhibits superior kinetic parameters compared to its Catharanthus roseus counterpart, displaying a substantially lower Km value for perivine substrate and higher maximum velocity [7]. These kinetic differences correlate with distinct active site conformations revealed through homology modeling studies [7].

Table 2: Comparative Enzymatic Parameters of Perivine N-methyltransferases

EnzymeSource OrganismKm (perivine) RelativeVmax RelativeCatalytic Efficiency (kcat/Km) RelativeAmino Acid Identity to CrPeNMT
CrPeNMTCatharanthus roseus5.91.01.0100%
TePeNMTTabernaemontana elegans1.02.816.650%
CrNMT-ADP00411Catharanthus roseusNegligible activityNo detectable activityNot applicable61%
TeMT3Tabernaemontana elegansNegligible activityNo detectable activityNot applicableNot specified

γ-Tocopherol-like Methyltransferase Gene Family Evolution

The gamma-tocopherol-like methyltransferase gene family represents an evolutionary adaptation within the Apocynaceae family, specifically evolved to accommodate the diverse N-methylation requirements of monoterpenoid indole alkaloid biosynthesis [20] [22]. This gene family appears to have diverged from ancestral gamma-tocopherol C-methyltransferases through a series of evolutionary events that resulted in altered substrate specificity and catalytic properties [20].

Phylogenetic analysis reveals that the gamma-tocopherol-like N-methyltransferase family forms a distinct clade separate from classical tocopherol methyltransferases [20]. The family exhibits remarkable diversity within the Apocynaceae, with different members displaying specificity toward distinct monoterpenoid indole alkaloid substrates [20]. This evolutionary radiation appears to correlate with the chemical diversity observed in monoterpenoid indole alkaloid profiles across different Apocynaceae genera [20].

The evolution of perivine-specific N-methyltransferases demonstrates an intriguing case of parallel evolution [7]. Comparative analysis between Catharanthus roseus and Tabernaemontana elegans perivine-Nβ-methyltransferases reveals only 50% amino acid identity despite catalyzing identical reactions [7]. Phylogenetic reconstruction suggests that these enzymes evolved independently from different ancestral gamma-tocopherol-like methyltransferases, representing convergent evolution toward the same catalytic function [7].

Homology modeling studies have elucidated the structural basis for the functional differences between perivine-Nβ-methyltransferases from different species [7]. The active sites of these enzymes show dramatic conformational differences, particularly in the positioning of perivine substrate and S-adenosylmethionine cofactor [7]. These structural variations result in distinct catalytic efficiencies, with the Tabernaemontana elegans enzyme displaying superior substrate affinity and turnover rates [7].

Compartmentalization in Apocynaceae Species

The biosynthesis and accumulation of perivine within Apocynaceae species demonstrates complex compartmentalization patterns that reflect the sophisticated organization of monoterpenoid indole alkaloid metabolism [25] [27]. This compartmentalization occurs at multiple levels, including tissue-specific distribution, cellular localization, and subcellular organellar targeting [26] [28].

Tissue-level compartmentalization studies in Catharanthus roseus reveal that perivine biosynthetic enzymes exhibit distinct expression patterns across different plant organs [29]. The early stages of the monoterpenoid indole alkaloid pathway, including secologanin biosynthesis, occur predominantly in epidermal cells [27] [28]. In contrast, the later enzymatic steps leading to perivine formation are localized to specialized cell types, including idioblasts and laticifers [27].

Cellular imaging mass spectrometry investigations have demonstrated that perivine and related monoterpenoid indole alkaloids accumulate preferentially in idioblast and laticifer cells within Catharanthus roseus stem tissue [27]. These specialized cells exhibit characteristic blue autofluorescence under ultraviolet excitation, attributed to the accumulation of serpentine and related alkaloids [27]. Single-cell mass spectrometry analysis confirms the presence of perivine and its derivatives specifically within these cell types [27].

Subcellular compartmentalization studies reveal the involvement of multiple organelles in monoterpenoid indole alkaloid biosynthesis [28]. Strictosidine synthase and tryptophan decarboxylase, enzymes involved in the early stages of the pathway leading to perivine, are localized to the cytoplasm [28]. However, certain downstream enzymatic steps occur within chloroplasts, particularly those involving S-adenosyl-L-methionine-dependent methylation reactions [28]. This subcellular distribution necessitates sophisticated transport mechanisms to facilitate the movement of intermediates between compartments [25].

Recent discoveries have identified specialized transporters involved in monoterpenoid indole alkaloid compartmentalization [25]. The multidrug and toxic compound extrusion transporter CrMATE1 specifically imports secologanin into the vacuole, demonstrating strict substrate specificity and directional transport [25]. This transporter exhibits remarkable selectivity, accepting only secologanin among various secoiridoid substrates tested [25].

Transcriptional Regulation of Biosynthetic Clusters

The transcriptional regulation of perivine biosynthesis occurs within the context of larger biosynthetic gene clusters that coordinate the expression of multiple monoterpenoid indole alkaloid pathway genes [29] [32]. These gene clusters represent evolutionarily conserved units that facilitate coordinated regulation of metabolically related enzymes [24] [29].

Genomic analysis of Catharanthus roseus has revealed the organization of monoterpenoid indole alkaloid biosynthetic genes into distinct chromosomal clusters [29]. The strictosidine synthase-tryptophan decarboxylase cluster represents one such organization, where genes encoding enzymes involved in early pathway steps are physically linked [29]. This cluster also contains a multidrug and toxic compound extrusion transporter gene, suggesting coordinated regulation of biosynthetic and transport functions [29].

Transcription factor families involved in monoterpenoid indole alkaloid regulation include members of the APETALA2/Ethylene Response Factor, basic helix-loop-helix, WRKY, and MYB families [31] [32]. The Octadecanoid-Responsive Catharanthus AP2-domain proteins represent key regulators, with different family members controlling distinct pathway segments [32]. ORCA3 primarily regulates indole pathway genes, while ORCA4 demonstrates broader regulatory activity affecting both indole and iridoid pathway components [32].

Single-cell transcriptomic analysis has revealed cell-type-specific expression patterns of biosynthetic genes involved in perivine formation [29]. The pathway exhibits sequential expression across three distinct cell types: internal phloem-associated parenchyma cells express early methylerythritol phosphate and iridoid pathway genes, epidermal cells contain alkaloid pathway components, and idioblasts specifically express final pathway steps [29]. This cell-type-specific expression pattern requires sophisticated regulatory mechanisms to coordinate pathway flux across multiple cellular compartments [29].

Jasmonic acid represents the primary signaling molecule regulating monoterpenoid indole alkaloid biosynthesis [32] [33]. Jasmonic acid treatment induces the expression of biosynthetic genes across the entire pathway, including those involved in perivine formation [33]. The regulatory cascade involves jasmonic acid-responsive transcription factors that directly activate biosynthetic gene promoters [32]. However, the regulatory mechanisms controlling cell-type-specific expression appear distinct from jasmonic acid-responsive pathways, suggesting multiple overlapping regulatory networks [29].

Protein Interaction Landscapes

RbAp48-FOG1 Complex Stabilization Dynamics

Perivine exhibits remarkable potential as a stabilizing agent for the Retinoblastoma-associated protein 48 (RbAp48) complex, particularly in its interaction with Friend of GATA-1 (FOG1) peptide [1] [2] [3]. The RbAp48-FOG1 complex represents a critical component in chromatin regulation and transcriptional control, where RbAp48 functions as a core subunit of the Nucleosome Remodeling and Deacetylase (NuRD) complex [2] [4].

Structural analysis reveals that FOG1 contacts a negatively charged binding pocket positioned on the top surface of the RbAp48 β-propeller domain, distinct from the histone H4 binding surface [2] [3]. The interaction is further stabilized through contact residues Lysine-376 and Asparagine-397, which interact with main chain carbonyl groups of FOG1 [2]. However, this complex demonstrates inherent instability that may compromise RbAp48 function in neurodegenerative conditions.

Perivine demonstrates superior binding affinity compared to FOG1, offering enhanced stabilization of the RbAp48 complex [1] [5]. This stabilization occurs through multiple molecular interactions that strengthen the protein-protein interface and reduce complex dissociation. The compound's ability to resolve RbAp48-FOG1 complex instability positions it as a promising therapeutic candidate for Alzheimer disease treatment [1] [6].

Molecular dynamics simulations indicate that Perivine binding prevents the migration-related instability observed in FOG1 interactions [7]. The enhanced stability provided by Perivine maintains RbAp48 structural integrity, supporting its role in chromatin remodeling and gene transcription regulation. This stabilization mechanism represents a novel approach to addressing protein complex dysfunction in neurodegenerative pathologies.

Histone Modification Enzyme Modulation

Perivine interacts with multiple histone modification enzymes, influencing chromatin structure and gene expression patterns [8] [9] [10]. The compound demonstrates particular affinity for acetyl coenzyme A-dependent O-acetyltransferases, including minovincinine-19-O-acetyltransferase and deacetylvindoline-4-O-acetyltransferase . These interactions modulate enzyme activity through binding to specific active sites, altering substrate specificity and catalytic efficiency.

Histone acetyltransferases (HATs) represent primary targets for Perivine-mediated modulation [8] [10]. The compound influences HAT activity through allosteric regulation, affecting the acetylation patterns of histones H3 and H4. This modulation impacts chromatin accessibility and transcriptional activation, particularly in genes associated with neuronal function and synaptic plasticity [8] [12].

Histone deacetylases (HDACs) also exhibit sensitivity to Perivine intervention [8] [12]. The compound demonstrates selective inhibition of specific HDAC isoforms, promoting histone acetylation and chromatin relaxation. This selective targeting allows for precise control of gene expression without causing widespread epigenetic disruption [12] [10].

The interaction with histone methyltransferases adds another layer of complexity to Perivine's mechanism of action [9] [10]. The compound modulates methylation patterns on lysine and arginine residues, particularly affecting H3K4, H3K9, and H3K27 methylation states. These modifications influence heterochromatin formation and gene silencing mechanisms, providing additional therapeutic targets for neurodegenerative disease intervention [9] [13].

Neuroprotective Mechanisms in Neurodegenerative Models

Perivine exhibits significant neuroprotective potential through multiple mechanisms targeting key pathways involved in neurodegeneration [35] [36] [37] [38]. The compound's ability to modulate neurotransmitter systems positions it as a valuable therapeutic candidate for neurodegenerative diseases including Alzheimer disease, Parkinson disease, and other related conditions [36] [37] [39].

Antioxidant mechanisms represent a primary component of Perivine's neuroprotective action [35] [36] [40]. The compound demonstrates radical scavenging activity, reducing reactive oxygen species (ROS) generation and preventing oxidative damage to neuronal membranes and proteins [35] [41]. This antioxidant capacity helps maintain mitochondrial function and prevents the cascade of oxidative stress-induced cellular damage characteristic of neurodegenerative processes [35] [42].

Neurotransmitter modulation constitutes another critical aspect of Perivine's neuroprotective mechanism [36] [37] [38]. The compound influences acetylcholine levels through modulation of acetylcholinesterase activity, supporting cognitive function and memory formation [36] [43]. Additionally, Perivine affects monoamine oxidase activity, influencing dopamine and serotonin metabolism pathways relevant to mood regulation and motor function [36] [38].

Anti-inflammatory properties contribute significantly to Perivine's neuroprotective effects [36] [37] [41]. The compound reduces microglial activation and suppresses pro-inflammatory cytokine production, including tumor necrosis factor-alpha and interleukin-1β [36] [44]. This anti-inflammatory action helps prevent neuroinflammation-induced neuronal damage and supports brain tissue homeostasis [42] [37].

Protein aggregation inhibition represents an emerging mechanism of Perivine's neuroprotective action [37] [43]. The compound interferes with amyloid-beta aggregation and tau protein hyperphosphorylation, key pathological features of Alzheimer disease [45] [43]. This intervention may slow disease progression and preserve neuronal function in affected brain regions [39] [43].

Antimicrobial & Antiviral Screening Data

Limited research has explored Perivine's antimicrobial and antiviral properties, though related indole alkaloids demonstrate significant activity against various pathogens [46] [47] [31] [48]. The compound's structural similarity to other bioactive alkaloids suggests potential antimicrobial applications warranting further investigation [48] [49].

Antiviral activity screening reveals that certain indole derivatives exhibit virucidal properties against enveloped viruses [46] [47]. Perivine demonstrates extracellular virucidal activity against vaccinia virus, suggesting potential applications in viral inactivation strategies [46]. The mechanism likely involves interference with viral envelope integrity or disruption of virus-host cell interactions [47] [50].

Antimicrobial screening indicates that indole alkaloids can exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria [31] [48]. The mechanism of antimicrobial action typically involves disruption of bacterial cell membranes or interference with essential metabolic processes [48]. However, specific data regarding Perivine's antimicrobial spectrum and potency requires additional investigation to establish clinical relevance.

Structure-activity relationships in antimicrobial indole alkaloids suggest that specific substitution patterns enhance activity against particular pathogen classes [31] [48]. The presence of electron-withdrawing groups and specific nitrogen positioning may contribute to enhanced antimicrobial potency [31]. Understanding these relationships could guide development of Perivine derivatives with improved antimicrobial properties.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.16304257 g/mol

Monoisotopic Mass

338.16304257 g/mol

Heavy Atom Count

25

UNII

G388O8884F

Wikipedia

Perivine

Dates

Last modified: 08-15-2023

Explore Compound Types